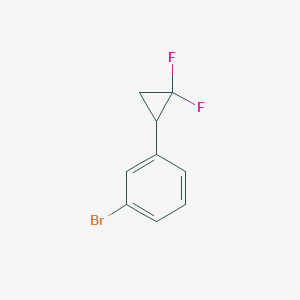

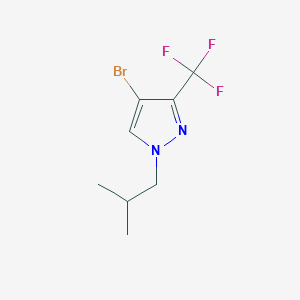

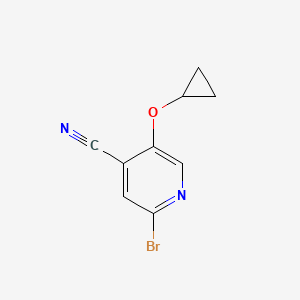

![molecular formula C10H11NS2 B1379112 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine CAS No. 1706453-69-1](/img/structure/B1379112.png)

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Aplicaciones Científicas De Investigación

Synthesis and Applications in Electronics and Optoelectronics

- The compound has been utilized in the development of conjugated organic ligands for halide perovskites, such as 2-(4'-methyl-5'-(5-(3-methylthiophen-2-yl)selenophen-2-yl)-[2,2'-bithiophen]-5-yl)ethan-1-aminium (STm), which when incorporated into a Sn(II)-based two-dimensional perovskite, enhances the operational stability and performance of field-effect transistor and light-emitting diode devices (Wei et al., 2021).

- 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine-based monomers have been synthesized and polymerized into conducting polymers, showing promise in applications like organic thin film transistors due to their semiconductor performance (Chen et al., 2014).

Synthesis and Structural Analysis

- The compound has been involved in the synthesis and structural evaluation of various novel molecules, indicating its role as a versatile intermediate in organic synthesis. For instance, it has been used in synthesizing Schiff bases by condensation with aromatic amines and 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes, leading to novel products characterized by spectroscopic techniques (Benachenhou et al., 2013).

Optical Properties

- Studies have been conducted on the optical properties of derivatives of this compound. For instance, furanic and thiophenic ethane-1,2-diones, closely related compounds, have been synthesized and analyzed for their electron absorption spectra and electronic polarizability, showing the potential of these derivatives in optoelectronic applications (Lukes et al., 2003).

Catalytic and Chemical Transformations

- The compound has been implicated in catalytic transformations, for example, in the synthesis of amines through the hydrogenation of secondary and primary amides, highlighting its potential utility in chemical synthesis processes (Núñez Magro et al., 2007).

Propiedades

IUPAC Name |

1-(5-thiophen-3-ylthiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIFBSAOZSXSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

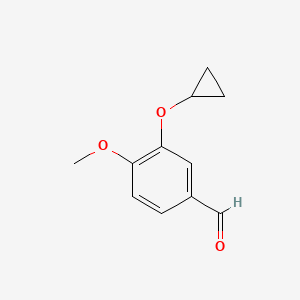

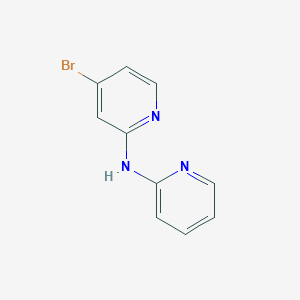

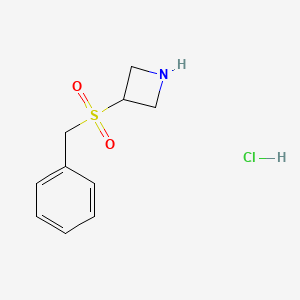

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)